Discovery and Isolation of Aspulvinone O from Aspergillus terreus: A Technical Guide
Discovery and Isolation of Aspulvinone O from Aspergillus terreus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspulvinone O, a prenylated polyketide secondary metabolite from the fungus Aspergillus terreus, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Aspulvinone O. It details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents a comprehensive summary of its physicochemical and spectroscopic data. Furthermore, this guide outlines the current understanding of the biosynthetic pathway of aspulvinones and visualizes the experimental workflow for its isolation.
Introduction
Aspergillus terreus, a filamentous fungus found in diverse environments, is a prolific producer of a wide array of secondary metabolites with significant biological activities.[1][2][3] Among these are the aspulvinones, a class of yellow pigments characterized by a 4-hydroxy-3-phenyl-5-(phenylmethylene)-2(5H)-furanone core structure. Aspulvinone O, a member of this family, has been identified as a potent and specific inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme implicated in the metabolic reprogramming of cancer cells.[4][5] This discovery has positioned Aspulvinone O as a promising lead compound for the development of novel anti-cancer therapies, particularly for pancreatic ductal adenocarcinoma (PDAC).[4][5]
This guide serves as a comprehensive resource for researchers interested in the isolation and study of Aspulvinone O, providing detailed methodologies and key data to facilitate further investigation into its therapeutic potential.
Discovery and Biological Activity
Aspulvinone O was first reported as a natural inhibitor of GOT1, identified through a screening of a natural product library.[4] Subsequent studies have confirmed its ability to suppress the growth of pancreatic ductal adenocarcinoma cells by interfering with glutamine metabolism.[4][5] The inhibition of GOT1 by Aspulvinone O sensitizes cancer cells to oxidative stress, leading to suppressed cell proliferation.[4]
Experimental Protocols
The isolation of Aspulvinone O from Aspergillus terreus involves fungal fermentation, extraction of the secondary metabolites, and subsequent chromatographic purification. The following protocols are based on methodologies reported for the isolation of aspulvinones from Aspergillus terreus.[4][6]
Fungal Strain and Fermentation
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Fungal Strain: Aspergillus terreus (strain information should be specified, e.g., from a culture collection).
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Culture Medium: Rice solid medium is a commonly used substrate for the production of Aspulvinone O.[4] A typical rice medium consists of:
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Rice: 100 g
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Distilled water: 120 mL
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Fermentation Conditions:
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The rice medium is autoclaved in Erlenmeyer flasks.
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Each flask is inoculated with a suspension of A. terreus spores.
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The flasks are incubated under static conditions at 28°C for a period of 30 days.
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Extraction of Secondary Metabolites
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The fermented rice solid culture is extracted repeatedly with an organic solvent such as ethyl acetate (EtOAc) at room temperature.
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The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.
Purification of Aspulvinone O
The crude extract is subjected to a series of chromatographic techniques to isolate Aspulvinone O.
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Silica Gel Column Chromatography:
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The crude extract is loaded onto a silica gel column.
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The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate.
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Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the yellow pigment corresponding to aspulvinones are pooled.
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Sephadex LH-20 Column Chromatography:
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The pooled fractions are further purified on a Sephadex LH-20 column.
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The column is typically eluted with methanol to separate compounds based on their size and polarity.
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Preparative High-Performance Liquid Chromatography (HPLC):
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Final purification is achieved by preparative HPLC on a C18 column.
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A typical mobile phase is a gradient of methanol and water.
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The elution of Aspulvinone O is monitored by a UV detector at a wavelength of approximately 254 nm.
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The peak corresponding to Aspulvinone O is collected, and the solvent is evaporated to yield the pure compound.
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Data Presentation
Physicochemical Properties of Aspulvinone O
| Property | Value |
| Appearance | Yellow solid |
| Molecular Formula | C₂₂H₂₀O₅ |
| Molecular Weight | 364.39 g/mol |
| UV λmax (MeOH) | Not explicitly reported for Aspulvinone O |
Spectroscopic Data of Aspulvinone O
The structural elucidation of Aspulvinone O is confirmed by a combination of spectroscopic methods.
Table 1: ¹H NMR Spectroscopic Data of Aspulvinone O (Typical solvent: CDCl₃ or DMSO-d₆) (Specific chemical shift values for Aspulvinone O are not publicly available in the reviewed literature and would need to be determined experimentally.)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data of Aspulvinone O (Typical solvent: CDCl₃ or DMSO-d₆) (Specific chemical shift values for Aspulvinone O are not publicly available in the reviewed literature and would need to be determined experimentally.)
| Position | δ (ppm) |
| ... | ... |
Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data of Aspulvinone O (Specific m/z value for Aspulvinone O is not publicly available in the reviewed literature and would need to be determined experimentally.)
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 365.1332 | ... |
| [M+Na]⁺ | 387.1152 | ... |
Biosynthesis of Aspulvinones
The biosynthesis of aspulvinones in Aspergillus terreus is believed to start from the pulvinone core, which is derived from the shikimate pathway.[7] The key step in the formation of various aspulvinone derivatives is the prenylation of the dihydroxypulvinone precursor.[8] A dimethylallyl pyrophosphate:aspulvinone dimethylallyltransferase enzyme has been identified in A. terreus, which catalyzes the transfer of a dimethylallyl group to the aromatic rings of the aspulvinone scaffold.[9] While the general pathway is understood, the specific enzymatic steps leading to the formation of Aspulvinone O have not been fully elucidated.
Visualizations
Caption: Experimental workflow for the isolation of Aspulvinone O.
Caption: Proposed biosynthetic pathway of aspulvinones.
Conclusion
Aspulvinone O represents a valuable natural product with significant potential for the development of new cancer therapeutics. This technical guide provides a foundational understanding of its discovery, isolation from Aspergillus terreus, and key characteristics. The detailed protocols and compiled data aim to support further research into its mechanism of action, structure-activity relationships, and preclinical development. Future studies focusing on the elucidation of the complete biosynthetic pathway and optimization of its production will be crucial for realizing the full therapeutic potential of Aspulvinone O.
References
- 1. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of GOT1 in cancer metabolism [frontiersin.org]
- 4. GOT1 Inhibition Primes Pancreatic Cancer for Ferroptosis through the Autophagic Release of Labile Iron | bioRxiv [biorxiv.org]
- 5. wjgnet.com [wjgnet.com]
- 6. Aspulvinone E | C17H12O5 | CID 54675753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Table 1 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]
